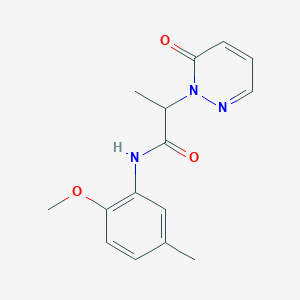
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as pyridazinones, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells exposed to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of novel formulations or delivery methods that could enhance its bioavailability and efficacy. Another potential direction is the investigation of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate to form an intermediate compound. This intermediate compound is then reacted with hydrazine hydrate to yield the final product, N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-7-13(21-3)12(9-10)17-15(20)11(2)18-14(19)5-4-8-16-18/h4-9,11H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWBKOXVVBATFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)

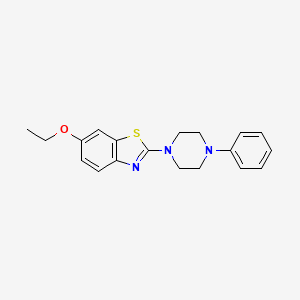
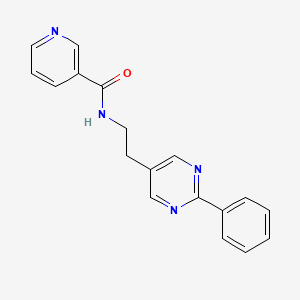
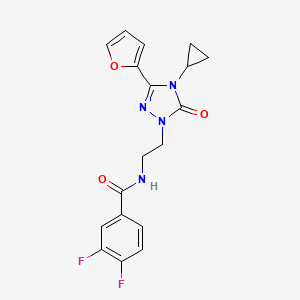
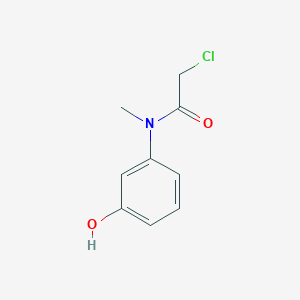
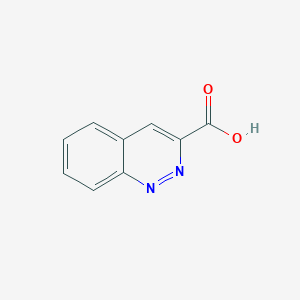
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)